REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13](=O)[CH2:14][C:15]([O:17]CC)=O)[CH:7]=[CH:6]2.[NH2:21][NH2:22]>CC(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]1[CH2:14][C:15](=[O:17])[NH:21][N:22]=1)[CH:7]=[CH:6]2
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(CC(=O)OCC)=O
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Name
|
|
Quantity
|
0.63 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
|
CC(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Solvent was removed under reduced pressure
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Type
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WASH
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Details
|
the residue was washed with DCM
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Type
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FILTRATION
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Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=1CC(NN1)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |